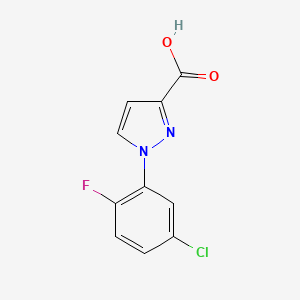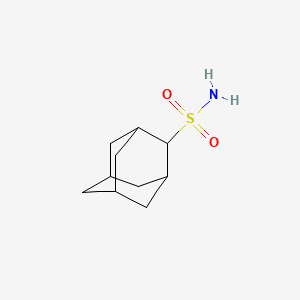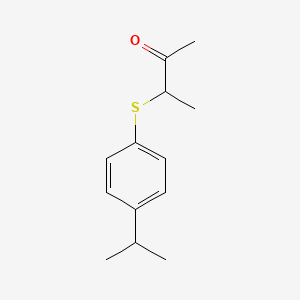
3-((4-Isopropylphenyl)thio)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Isopropylphenyl)thio)butan-2-one is an organic compound with the molecular formula C13H18OS It is characterized by the presence of a thioether group attached to a butanone backbone, with an isopropyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Isopropylphenyl)thio)butan-2-one typically involves the reaction of 4-isopropylthiophenol with 2-butanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thioether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. Post-reaction, the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-((4-Isopropylphenyl)thio)butan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
3-((4-Isopropylphenyl)thio)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 3-((4-Isopropylphenyl)thio)butan-2-one exerts its effects depends on its interaction with molecular targets. The thioether group can interact with various enzymes, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. The carbonyl group in the butanone moiety can form hydrogen bonds with biological molecules, affecting their stability and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methylphenyl)thio)butan-2-one
- 3-((4-Ethylphenyl)thio)butan-2-one
- 3-((4-Tert-butylphenyl)thio)butan-2-one
Uniqueness
3-((4-Isopropylphenyl)thio)butan-2-one is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its analogs with different alkyl substitutions.
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-9(2)12-5-7-13(8-6-12)15-11(4)10(3)14/h5-9,11H,1-4H3 |
InChI Key |
VITDKRHEGJEQLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



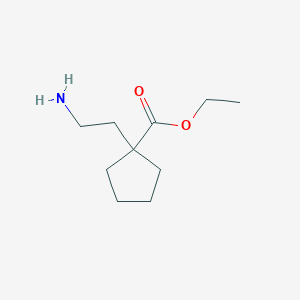
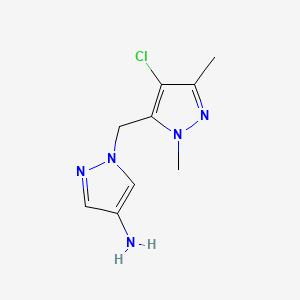
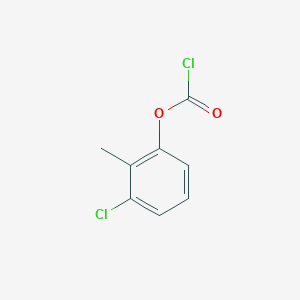
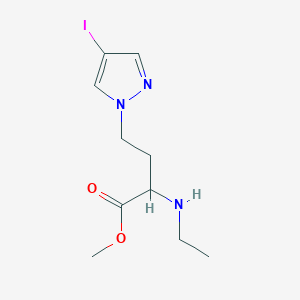
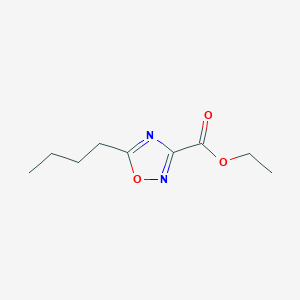
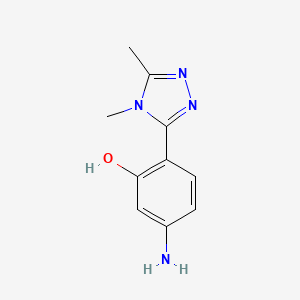
![[3-[[5-Methyl-2-[[3-(4-methylpiperazin-1-yl)-5-methylsulfonyl-phenyl]amino]pyrimidin-4-yl]amino]phenyl]methanol](/img/structure/B13635845.png)



